molecular formula C10H9BrN2O2 B578761 ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1234616-09-1

ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No. B578761
CAS RN: 1234616-09-1
M. Wt: 269.098
InChI Key: UIDPTVHTALSVCH-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound with the CAS Number: 577711-94-5 . It has a molecular weight of 269.1 . The IUPAC name for this compound is ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrN2O2/c1-2-15-10(14)7-5-6-3-4-8(11)13-9(6)12-7/h3-5H,2H2,1H3,(H,12,13) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Fibroblast Growth Factor Receptor (FGFR) Inhibitor

This compound has been used in the design of potent inhibitors for the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy . In particular, a series of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, have shown potent activities against FGFR1, 2, and 3 .

Breast Cancer Treatment

In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Kinase Inhibitor Design

The azaindole framework, which includes this compound, is increasingly used in the design of kinase inhibitors . These inhibitors are under clinical investigation for the treatment of various cancers .

Drug Optimization Strategies

Azaindoles, including this compound, are interesting in terms of drug optimization strategies . Modification of Lipinski’s rule of five, solubility, pK A and lipophilicity, target binding and ADME-tox properties can be modulated and finely tuned using the azaindole core instead of other bicyclic fused heterocycles .

Biological Process Modulation

Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs . This compound, as an azaindole derivative, could potentially contribute to this field .

Potential Applications in Diabetes and Cardiovascular Diseases

While not directly related to this compound, it’s worth noting that derivatives of indole, a closely related structure, have shown efficacy in reducing blood glucose . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Safety and Hazards

The compound has been classified as having Acute Toxicity (Oral), causing Skin Irritation, and being harmful to aquatic life with long-lasting effects . The hazard statements include H302, H317, H318, and H411 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-4-7-8(13-9)3-6(11)5-12-7/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDPTVHTALSVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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